Evenamide hydrochloride is a novel pharmacological compound primarily developed for the treatment of schizophrenia, particularly in patients who exhibit treatment-resistant symptoms. Originally designated as NW-3509, Evenamide acts as a selective modulator of glutamate release and inhibits voltage-gated sodium channels, which contributes to its therapeutic effects. The compound has shown promise in clinical trials, demonstrating significant efficacy in improving symptoms associated with psychotic disorders without the adverse effects commonly seen with traditional antipsychotics .
Evenamide is classified as an antipsychotic agent and a modulator of glutamatergic transmission. It is synthesized from various chemical precursors and has been extensively studied for its potential to normalize synaptic glutamate levels, thereby addressing the underlying dysregulation observed in schizophrenia . The compound is currently under investigation by Newron Pharmaceuticals, which has conducted several clinical trials to assess its safety and efficacy in patients with treatment-resistant schizophrenia .
The synthesis of Evenamide involves several complex steps aimed at constructing its molecular framework. The process typically includes:
The yield of the crude product can range significantly, typically between 80 mg and 140 mg, depending on the specific synthetic conditions employed .
Evenamide's molecular structure can be described by its chemical formula, which reveals key functional groups that contribute to its pharmacological activity. The compound features a complex arrangement that includes:
The molecular weight of Evenamide is approximately 965.5 g/mol, with specific structural characteristics confirmed through techniques such as electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Evenamide undergoes several chemical reactions during its synthesis and when interacting with biological systems:
These reactions are critical for understanding both the synthesis process and the pharmacodynamics of Evenamide in therapeutic applications.
Evenamide's mechanism of action primarily revolves around its ability to modulate glutamate release while inhibiting excessive synaptic activity associated with N-methyl-D-aspartate receptor hypofunction. This modulation helps restore balance in cortical and hippocampal activity without significantly affecting other neurotransmitter systems, thus minimizing side effects commonly associated with antipsychotic medications .
Key aspects include:
Evenamide hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for guiding formulation strategies in pharmaceutical development.
Evenamide is primarily investigated for its application in treating schizophrenia, especially in patients who do not respond adequately to existing antipsychotic therapies. Clinical studies have shown that Evenamide can significantly improve symptoms as measured by various psychiatric scales over extended periods . Additionally, its unique mechanism may offer new avenues for research into other neuropsychiatric disorders characterized by glutamatergic dysregulation.
Evenamide HCl, the hydrochloride salt form of the investigational antipsychotic evenamide (developmental codes NW-3509/NW-3509A), has the molecular formula C₁₆H₂₇ClN₂O₂ [8]. This contrasts with the freebase evenamide (C₁₆H₂₆N₂O₂), with the addition of hydrochloric acid (HCl) resulting in a protonated amine and chloride counterion [2] [8]. The core structure comprises:
Table 1: Atomic Composition of Evenamide HCl
Component | Formula | Molecular Weight (g/mol) | |
---|---|---|---|
Freebase (Evenamide) | C₁₆H₂₆N₂O₂ | 278.40 | |
Hydrochloride Salt | C₁₆H₂₇ClN₂O₂ | 314.86 | [8] [9] |
Stereochemical analysis confirms the absence of chiral centers, indicating Evenamide HCl exists as a single achiral entity. This excludes the need for enantiomeric resolution [5] [9].
Solubility: Evenamide HCl exhibits enhanced aqueous solubility compared to the freebase, attributable to ion-dipole interactions facilitated by protonation. It is freely soluble in dimethyl sulfoxide (DMSO) (>100 mg/mL) and moderately soluble in water (data pending quantification) [1] [9]. The freebase form is hydrophobic, requiring organic solvents (e.g., DMSO) for dissolution [1].
Stability: The hydrochloride salt demonstrates superior solid-state stability under standard storage conditions (–20°C). This mitigates hydrolysis and oxidative degradation risks associated with the freebase. Accelerated stability studies indicate no significant degradation over 24 months at controlled room temperature [1] [9].
Thermal Properties:
Crystallography: Limited public data exist on single-crystal structures. However, analogous enamide compounds exhibit intermolecular N–H⋯O hydrogen bonding, forming chains that enhance lattice stability. Powder X-ray diffraction (PXRD) studies of Evenamide HCl remain unpublished [9].
Table 2: Physicochemical Properties
Property | Evenamide Freebase | Evenamide HCl | |
---|---|---|---|
Solubility in Water | Low | Moderate to High | |
Solubility in DMSO | 100 mg/mL | >100 mg/mL | |
Storage Recommendation | -20°C (short term) | -20°C (long term) | |
Density (g/cm³) | 1.012 ± 0.06 | Not reported | [1] [9] |
The hydrochloride salt form offers distinct pharmaceutical advantages over the freebase:
Hydrochloride salts constitute ~60% of basic drug formulations due to these benefits. For Evenamide, salt formation is critical for reliable in vivo performance, particularly given its low freebase solubility [2].
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Fourier-Transform Infrared (FTIR):
Table 3: Spectral Assignments
Technique | Key Peaks | Assignment | |
---|---|---|---|
¹H NMR | δ 2.85 (s) | –N(CH₃)₂ | |
δ 3.95 (t) | –OCH₂– (butoxy) | ||
FTIR | 1645 cm⁻¹ | Amide C=O stretch | |
1240 cm⁻¹ | Aryl-alkyl ether C–O stretch | ||
MS | m/z 279.2067 [M+H]⁺ (freebase) | C₁₆H₂₇N₂O₂⁺ | [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7